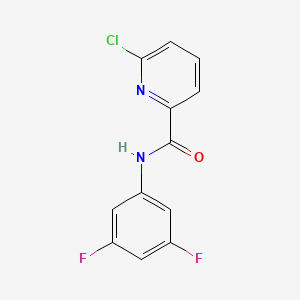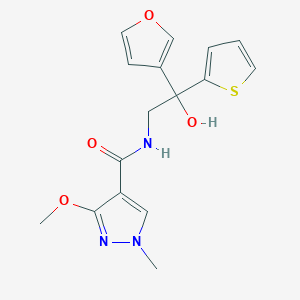
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several interesting functional groups and structural features, including a furan ring, a thiophene ring, a pyrazole ring, and an amide group . These features suggest that it could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s chemical reactivity and potential biological activity .Aplicaciones Científicas De Investigación
Structural Analysis of Similar Compounds : A study by Köysal et al. (2005) analyzed the structures of N-substituted pyrazoline derivatives, providing insights into the geometric parameters of such compounds. This research is relevant for understanding the structural properties of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (Köysal et al., 2005).
Synthesis of Fused Heterocycles : Ergun et al. (2014) reported the synthesis of novel compounds including furan-fused heterocycles, which is relevant for understanding the synthetic pathways that might be involved in creating compounds like N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (Ergun et al., 2014).
Antimicrobial Activity : A study by Hamed et al. (2020) explored the antimicrobial activity of chitosan Schiff bases derived from heteroaryl pyrazole derivatives. This research could be relevant to understand the potential antimicrobial applications of similar compounds (Hamed et al., 2020).
Antibacterial Properties : Research by Aghekyan et al. (2020) on the synthesis and antibacterial activity of novel oxadiazoles, including furan-substituted compounds, provides insights into the potential antibacterial applications of similar compounds (Aghekyan et al., 2020).
Anticancer Activities : A study by Zaki et al. (2018) on pyridine and thioamide derivatives, including compounds with furan components, discusses their anticancer activities. This could be relevant for understanding the potential anticancer applications of similar compounds (Zaki et al., 2018).
Synthesis and Reactivity : Aleksandrov et al. (2017) explored the synthesis and reactivity of benzo[e][1,3]benzothiazole derivatives with furan components, which could be insightful for understanding the chemical behavior and potential applications of similar compounds (Aleksandrov et al., 2017).
Synthesis of Fluorescent Dyes : Witalewska et al. (2019) investigated the use of pyrene- and perylene thioamides in the synthesis of fluorescent dyes. This study is relevant for understanding the potential use of similar compounds in the development of novel fluorescent materials (Witalewska et al., 2019).
Antiprotozoal Agents : A study by Ismail et al. (2004) on the synthesis of imidazo[1,2-a]pyridines for antiprotozoal activity could provide insights into the potential use of similar compounds in treating protozoal infections (Ismail et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-19-8-12(15(18-19)22-2)14(20)17-10-16(21,11-5-6-23-9-11)13-4-3-7-24-13/h3-9,21H,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXBKOMQWAEOAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2978048.png)
![1-Benzyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)urea](/img/structure/B2978054.png)
![2,5-dimethyl-N-(3-methylphenyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2978055.png)
![4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}naphthalene-1-sulfonamide](/img/structure/B2978056.png)
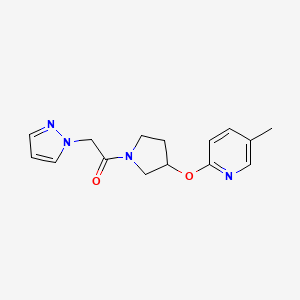
![N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-3-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B2978060.png)
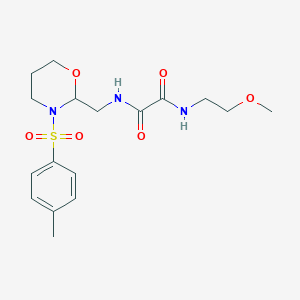
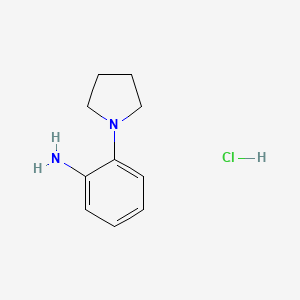
![2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane](/img/structure/B2978064.png)
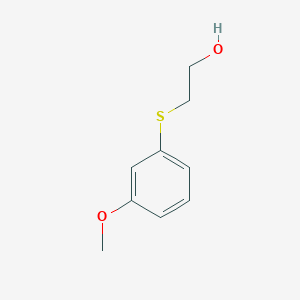
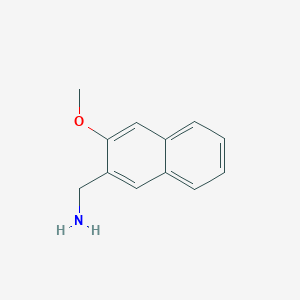
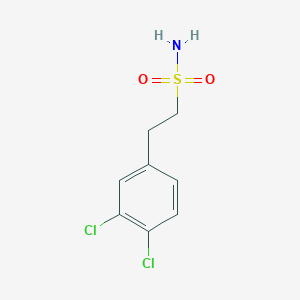
![Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2978069.png)
